An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride: Properties, Synthesis, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride: Properties, Synthesis, Reactivity, and Applications in Drug Development
Introduction
2,3-Dichloropropionyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its bifunctional nature, possessing both a highly electrophilic acid chloride and a chlorinated alkyl chain, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of 2,3-dichloropropionyl chloride, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in the synthesis of pharmaceutically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 2,3-dichloropropionyl chloride is essential for its safe handling and effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃Cl₃O | |
| Molecular Weight | 161.41 g/mol | |
| CAS Number | 7623-13-4 | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Pungent | |
| Boiling Point | 53-54 °C at 17 mmHg | |
| Density | 1.476 g/mL at 25 °C | |
| Solubility | Soluble in various organic solvents (e.g., ethers, ketones, aromatic hydrocarbons); reacts with water.[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 2,3-dichloropropionyl chloride.
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¹H NMR: Spectral data for the precursor, 2,3-dichloropropionic acid, shows characteristic peaks that can be correlated to the structure of the acyl chloride.[2][3]
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¹³C NMR: The carbon spectrum provides key information about the carbon framework of the molecule.[4][5]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular structure.[6]
Synthesis of 2,3-Dichloropropionyl Chloride
The most common and industrially relevant method for the synthesis of 2,3-dichloropropionyl chloride is the reaction of 2,3-dichloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This reaction is efficient, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Caption: Synthesis of 2,3-Dichloropropionyl chloride.
Detailed Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid
This protocol is a representative procedure for the laboratory-scale synthesis of 2,3-dichloropropionyl chloride.
Materials:
-
2,3-Dichloropropionic acid
-
Thionyl chloride (SOCl₂)
-
Dry reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, place 2,3-dichloropropionic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction vessel at room temperature with stirring.
-
Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting crude 2,3-dichloropropionyl chloride by vacuum distillation.
Reactivity and Mechanistic Insights
The reactivity of 2,3-dichloropropionyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.
Reaction with Nucleophiles
2,3-Dichloropropionyl chloride reacts with nucleophiles such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.
With amines, it forms the corresponding amides. This reaction is fundamental to its application in drug synthesis, where the formation of an amide bond is a common step. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[8][9]
Caption: General mechanism of nucleophilic acyl substitution.
Friedel-Crafts Acylation
2,3-Dichloropropionyl chloride can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dichloropropionyl group onto an aromatic ring.[10] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11] The electrophile in this reaction is the acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid.
Applications in Drug Development
The unique structural features of 2,3-dichloropropionyl chloride make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Synthesis of Beclamide
A notable application of 2,3-dichloropropionyl chloride is in the synthesis of the anticonvulsant drug, Beclamide. The synthesis involves the N-acylation of benzylamine with 2,3-dichloropropionyl chloride.[1][12]
Potential Role in the Synthesis of Other Pharmaceuticals
While not always the final reagent, the structural motif provided by 2,3-dichloropropionyl chloride is relevant to the synthesis of other pharmaceuticals. For instance, related chloro-acyl chlorides are used in the synthesis of the antianginal agent Ranolazine and the vasodilator Buflomedil.[1][13] The principles of reactivity and the synthetic strategies involving 2,3-dichloropropionyl chloride are transferable to these syntheses.
Safety and Handling
2,3-Dichloropropionyl chloride is a corrosive and toxic compound. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[14] It reacts with water to release toxic hydrogen chloride gas.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place, away from moisture and incompatible materials.
Conclusion
2,3-Dichloropropionyl chloride is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of new therapeutic agents.
References
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NIST. (n.d.). 2,3-Dichloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (n.d.). 2,3-Dichloropropionyl Chloride. Retrieved from [Link]
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Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Dichloropropionic acid. Retrieved from [Link]
- Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.
- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
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PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
- Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
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